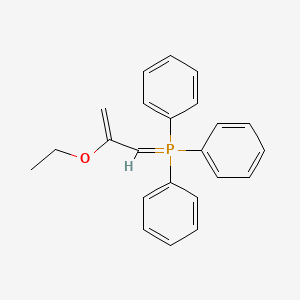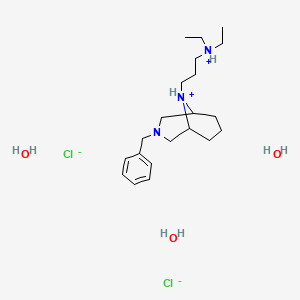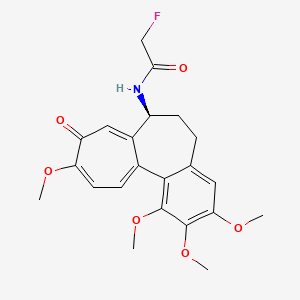
(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) is a chemical compound with the molecular formula C19H32O4S2. It contains 58 bonds, including 26 non-hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 six-membered rings, 2 ester groups (aliphatic), and 2 thiol groups
Vorbereitungsmethoden
The synthesis of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) typically involves the reaction of cyclohexane derivatives with mercaptoacetic acid under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties or as a component in drug development. Industrial applications could include its use in the production of specialized materials or as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) involves its interaction with molecular targets and pathways within biological systems. The thiol groups in the compound can form disulfide bonds with proteins, potentially altering their function. This interaction can affect various cellular processes and pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) include other cyclohexane derivatives with ester and thiol groups. These compounds may share similar chemical properties and reactivity but differ in their specific structures and applications. The uniqueness of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) lies in its specific combination of functional groups and the resulting chemical behavior .
Eigenschaften
CAS-Nummer |
24293-41-2 |
|---|---|
Molekularformel |
C19H32O4S2 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
[4-[2-[4-(2-sulfanylacetyl)oxycyclohexyl]propan-2-yl]cyclohexyl] 2-sulfanylacetate |
InChI |
InChI=1S/C19H32O4S2/c1-19(2,13-3-7-15(8-4-13)22-17(20)11-24)14-5-9-16(10-6-14)23-18(21)12-25/h13-16,24-25H,3-12H2,1-2H3 |
InChI-Schlüssel |
ZTFAPZCGOKGJRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCC(CC1)OC(=O)CS)C2CCC(CC2)OC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



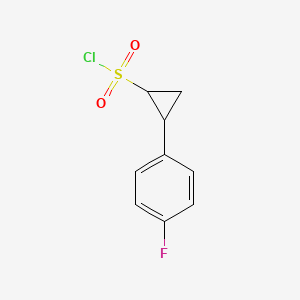



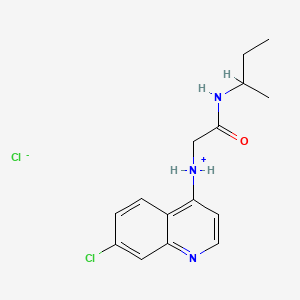

![dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13747589.png)
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)
![tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)
